Orbiviruses are classified within the genus Orbivirus, which is characterized by their segmented double-stranded RNA genomes. The VP7 protein specifically contributes to the outer layer of the viral core, forming a protective shell around the viral genome and associated proteins. The protein is composed of approximately 349 amino acids and is known for its trimeric structure, where three VP7 molecules assemble to form a stable unit that encapsulates the viral RNA.
The synthesis of VP7 protein can be achieved through recombinant DNA technology, primarily using baculovirus expression systems. This method allows for high yields of functional VP7, which can be utilized in various experimental setups.
The three-dimensional structure of VP7 has been elucidated through X-ray crystallography. The protein forms a trimeric structure characterized by:
VP7 participates in several biochemical interactions crucial for orbivirus assembly:
The mechanism by which VP7 contributes to orbivirus assembly involves:
Studies have shown that specific amino acid residues within VP7 are critical for maintaining its structural integrity and facilitating proper assembly into core particles.
VP7 has several applications in virology and molecular biology:
VP7, the major core surface protein of orbiviruses, exhibits a distinctive two-domain architecture observable at ~2.0–3.5 Å resolution via X-ray crystallography. Each monomer comprises:
Table 1: Structural Domains of VP7 Trimer
Domain | Structural Features | Functional Role | Key Stabilizing Elements |
---|---|---|---|
Upper β-domain | β-jelly roll motif | Surface exposure, cell attachment | Hydrogen bonds between β-strands |
Lower α-domain | Bundle of 6-8 α-helices | Trimer stabilization, VP3 binding | Hydrophobic core, salt bridges |
C-terminal arm | Flexible peptide segment | Inter-subunit "clasp" | Van der Waals interactions |
VP7 trimers exhibit significant conformational plasticity:
The core surface comprises 260 VP7 trimers arranged in five symmetry-distinct positions (P, Q, R, S, T):
Despite 70% sequence identity, BTV and AHSV VP7 exhibit divergent assembly behaviors:
Feature | BTV VP7 | AHSV VP7 |
---|---|---|
Solubility | Highly soluble | Forms insoluble crystalline aggregates |
Self-assembly | Requires VP3 scaffold | Spontaneously forms flat hexagonal arrays |
Key divergent residues | Pro276, Arg328, Val333 | His276, Ala328, Asn333 (BTV-equivalent numbering) |
Table 2: Functional Divergence Between BTV and AHSV VP7AHSV-specific residues (e.g., His276) enhance trimer-trimer affinity, driving crystallization. Mutagenesis substituting AHSV residues with BTV counterparts (e.g., Pro276His) abolishes aggregation, confirming evolutionary tuning of surface properties [3] [6].
Orbivirus-wide conserved residues underpin trimer integrity:
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